molecular formula C7H8BrNS B11773240 5-Bromo-4-cyclopropyl-2-methylthiazole

5-Bromo-4-cyclopropyl-2-methylthiazole

Cat. No.: B11773240
M. Wt: 218.12 g/mol
InChI Key: UKONUDQRGBXOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-cyclopropyl-2-methylthiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. The structure of this compound includes a five-membered ring containing sulfur and nitrogen atoms, with a bromine atom at the 5-position, a cyclopropyl group at the 4-position, and a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-cyclopropyl-2-methylthiazole can be achieved through several methods. One common approach involves the reaction of 2-methylthiazole with bromine in the presence of a suitable solvent. The reaction conditions typically include:

    Solvent: Acetic acid or chloroform

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Another method involves the use of cyclopropylamine and 2-bromo-4-methylthiazole as starting materials. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Raw Materials: High-purity starting materials

    Catalysts: Use of specific catalysts to enhance reaction efficiency

    Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-cyclopropyl-2-methylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkyl halides in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Various substituted thiazoles depending on the nucleophile used.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Dihydrothiazoles.

Scientific Research Applications

5-Bromo-4-cyclopropyl-2-methylthiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-cyclopropyl-2-methylthiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.

    Pathways: Modulating signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylthiazole: Lacks the cyclopropyl group, which may affect its biological activity.

    4-Cyclopropyl-2-methylthiazole: Lacks the bromine atom, which may influence its reactivity and interactions.

    5-Bromo-4-methylthiazole: Lacks the cyclopropyl group, potentially altering its chemical properties.

Uniqueness

5-Bromo-4-cyclopropyl-2-methylthiazole is unique due to the presence of both the bromine atom and the cyclopropyl group, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C7H8BrNS

Molecular Weight

218.12 g/mol

IUPAC Name

5-bromo-4-cyclopropyl-2-methyl-1,3-thiazole

InChI

InChI=1S/C7H8BrNS/c1-4-9-6(5-2-3-5)7(8)10-4/h5H,2-3H2,1H3

InChI Key

UKONUDQRGBXOAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)Br)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.